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molecular formula C24H16IN B8384615 9-(4'-Iodo-[1,1'-biphenyl]-4-yl)-9H-carbazole

9-(4'-Iodo-[1,1'-biphenyl]-4-yl)-9H-carbazole

Cat. No. B8384615
M. Wt: 445.3 g/mol
InChI Key: HPRNFQUWRYTMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08852758B2

Procedure details

Initially, 49 g (120 mmol) of diiodobiphenyl, 17 g (100 mmol) of carbazole, 1.0 g (5.0 mmol) of copper(I) iodide, 1.3 g (5.0 mmol) of 18-crown-6-ether, 10 g (75 mmol) of potassium carbonate, 40 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (abbreviation: DMPU) were put in a 500 mL three-neck flask, and the atmosphere of the flask was substituted by nitrogen. The mixture was stirred at 170° C. for 6.5 hours. After stirring, water was added to the mixture and the mixture was filtrated to give a precipitate. The precipitate was washed with 1M hydrochloric acid, water, an aqueous solution of sodium hydrogen carbonate, and water in this order, and then was recrystallized from a mixture solution of toluene and hexane. The resulting solid was recrystallized from chloroform to give 40 g of the target substance, white powder of 9-(4′-iodobiphenyl-4-yl)-9H-carbazole in a yield of 89%.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH:15]1[C:27]2[NH:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+]>[Cu]I.O.CN1CCCN(C)C1=O>[I:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]([N:26]3[C:27]4[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=4[C:20]4[C:25]3=[CH:24][CH:23]=[CH:22][CH:21]=4)=[CH:3][CH:4]=2)=[CH:9][CH:10]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=C(C=C1)I
Name
Quantity
17 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
1.3 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper(I) iodide
Quantity
1 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
40 mL
Type
solvent
Smiles
CN1C(N(CCC1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 170° C. for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated
CUSTOM
Type
CUSTOM
Details
to give a precipitate
WASH
Type
WASH
Details
The precipitate was washed with 1M hydrochloric acid, water
CUSTOM
Type
CUSTOM
Details
an aqueous solution of sodium hydrogen carbonate, and water in this order, and then was recrystallized from a mixture solution of toluene and hexane
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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